molecular formula C12H19ClN2O2 B2639439 2-Chloro-N-(1-cyclohexyl-2-oxopyrrolidin-3-yl)acetamide CAS No. 2411193-59-2

2-Chloro-N-(1-cyclohexyl-2-oxopyrrolidin-3-yl)acetamide

Cat. No.: B2639439
CAS No.: 2411193-59-2
M. Wt: 258.75
InChI Key: NZWNRPXSEFQPHH-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-cyclohexyl-2-oxopyrrolidin-3-yl)acetamide is a synthetic organic compound characterized by the presence of a chloroacetamide group attached to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1-cyclohexyl-2-oxopyrrolidin-3-yl)acetamide typically involves the reaction of chloroacetamide with a cyclohexyl-substituted pyrrolidinone. One common method includes the thermal cyclization of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids, which are obtained by the reaction of chloroacetamide with γ-aminobutyric acid potassium salts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1-cyclohexyl-2-oxopyrrolidin-3-yl)acetamide can undergo several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles.

    Oxidation and Reduction: The pyrrolidinone ring can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols, can react with the chloro group.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, can oxidize the pyrrolidinone ring.

    Reducing Agents: Such as sodium borohydride, can reduce the carbonyl group in the pyrrolidinone ring.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted acetamides can be formed.

    Oxidation Products: Oxidized derivatives of the pyrrolidinone ring.

    Reduction Products: Reduced forms of the pyrrolidinone ring, potentially leading to alcohols or amines.

Scientific Research Applications

2-Chloro-N-(1-cyclohexyl-2-oxopyrrolidin-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1-cyclohexyl-2-oxopyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets. The pyrrolidinone ring is known to interact with various enzymes and receptors, potentially modulating their activity. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to changes in their function .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Oxopyrrolidin-1-yl)acetamide: A structurally similar compound with a pyrrolidinone ring but lacking the cyclohexyl substitution.

    N-(2-Oxopyrrolidin-1-yl)acetamide: Another related compound with similar chemical properties.

Uniqueness

2-Chloro-N-(1-cyclohexyl-2-oxopyrrolidin-3-yl)acetamide is unique due to the presence of the cyclohexyl group, which can influence its steric and electronic properties, potentially leading to different biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

2-chloro-N-(1-cyclohexyl-2-oxopyrrolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2O2/c13-8-11(16)14-10-6-7-15(12(10)17)9-4-2-1-3-5-9/h9-10H,1-8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWNRPXSEFQPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(C2=O)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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